molecular formula C15H27NO4 B1609369 Viridiflorine CAS No. 551-57-5

Viridiflorine

Cat. No. B1609369
CAS RN: 551-57-5
M. Wt: 285.38 g/mol
InChI Key: BWQSLRZZOVFVHJ-ABHRYQDASA-N
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Description



  • Viridiflorine is an alkaloid found in various plant species, including Carum carvi and Cynoglossum germanicum.

  • It has a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol .

  • The compound appears as a white powder and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.





  • Synthesis Analysis



    • Viridiflorine can be isolated from natural sources or synthesized chemically.

    • Its synthesis involves the combination of specific precursors and reaction conditions.





  • Molecular Structure Analysis



    • The chemical structure of viridiflorine consists of a pyrrolizidine ring system.

    • It contains a hydroxyl group and a carboxyl group, contributing to its biological activity.





  • Chemical Reactions Analysis



    • Viridiflorine may undergo reactions such as hydrolysis, oxidation, or reduction.

    • Its reactivity depends on the functional groups present in its structure.





  • Physical And Chemical Properties Analysis



    • Viridiflorine is stable at different temperatures (20°C to 80°C) and pH (8 to 10).

    • It exhibits antifungal activity against Aspergillus species.




  • Scientific Research Applications

    High-Yield Production and Application Potential

    • High-Yield Production in Escherichia coli: A study by Shukal et al. (2019) demonstrated systematic engineering in auxotrophic Escherichia coli for high-yield production of Viridiflorol, showcasing its potential applications in pharmaceuticals, flavors, and nutraceuticals. The optimized strain achieved significant production levels, highlighting the commercial viability of microbial terpenoid production, including that of Viridiflorine derivatives (Shukal, Xixian Chen, & Congqiang Zhang, 2019).

    Potential in Plant Growth and Stress Response

    • Effects on Plant Growth under Salt Stress: Research on Salvia officinalis L. indicated that salt stress influences the essential oil composition, with Viridiflorol being a significant component under certain conditions. This suggests Viridiflorine's potential role in modulating plant responses to abiotic stress, offering insights into agricultural applications for enhancing crop resilience and essential oil production (Taârit, Msaada, Hosni, Hammami, Kchouk, & Marzouk, 2009).

    Ethnopharmacological Relevance and Applications

    • Medicinal Applications in Traditional Medicine: A comprehensive review on Pittosporum viridiflorum Sims highlighted the ethnopharmacological relevance of this plant, which contains Viridiflorine. Used in African traditional medicine for a variety of ailments, the study underscores the pharmacological and phytochemical properties that support the traditional use of Viridiflorine-containing plants. This paves the way for further research into its applications in modern medicine, especially concerning antimicrobial and anti-inflammatory properties (Madikizela & McGaw, 2017).

    Safety And Hazards



    • Viridiflorine has low hemolytic activity and no obvious cytotoxicity.

    • However, always handle it with care and follow safety guidelines.




  • Future Directions



    • Investigate its potential as a novel antifungal agent.

    • Explore its applications in medicine and agriculture.




    Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need more details, feel free to ask! 😊


    properties

    IUPAC Name

    [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BWQSLRZZOVFVHJ-ABHRYQDASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H27NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    285.38 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Viridiflorine

    CAS RN

    551-57-5
    Record name Viridiflorine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551575
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name VIRIDIFLORINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F0407YP2J
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    149
    Citations
    HC Crowley, CCJ Culvenor - Australian Journal of Chemistry, 1959 - CSIRO Publishing
    … The acid originally isolated from viridiflorine must also be (-)-viridifloric acid since Menshikov and Denisova reported having carried out a mixed melting point determination. …
    Number of citations: 39 www.publish.csiro.au
    R Adams, BL VanDuuren - Journal of the American Chemical …, 1952 - ACS Publications
    … This acid was considered identical with viridifloric acid obtained by the hydrolysis of the alkaloid viridiflorine found in Cynoglossum viridi-florurn2 on the basis of essentially the same …
    Number of citations: 19 pubs.acs.org
    E Roeder, K Liu, CL Yuan, SS Yang - Planta Medica, 1990 - thieme-connect.com
    … : 09-retronecine-(—)viridiflorine ester [lycopsamine (1)1 and an 09-heliotridine-(—)viridiflorine ester [echinatine (2)]. This is the first report of the occurrence of PAs inAgeraturn species. …
    Number of citations: 1 www.thieme-connect.com
    NM van Dam, L Witte, C Theuring, T Hartmann - Phytochemistry, 1995 - Elsevier
    … Although trachelanthamine (1) and viridiflorine (2) could not be separated in our TLC system, GC-mass spectral analysis revealed that in the roots the combined spot contained twice as …
    Number of citations: 74 www.sciencedirect.com
    JA Edgar, HJ Lin, CR Kumana… - The American journal of …, 1992 - World Scientific
    … derivatives of the type-A alkaloids viridiflorine and cynaustraline and type-B alkaloids supinine and amabiline showed an exact coincidence of viridiflorine with the peak at RT 547 sec, …
    Number of citations: 52 www.worldscientific.com
    AR Mattocks, CD Pigott - Phytochemistry, 1990 - Elsevier
    … that of the major alkaloid, which was identified as viridiflorine (1) as follows. Acetylation of the … Viridiflorine crystallized from the crude alkaloid mixture after long standing at -2o”, and was …
    Number of citations: 17 www.sciencedirect.com
    H Wiedenfeld, E Roeder - Planta Med, 1990 - researchgate.net
    … : 09-retronecine-(-)-viridiflorine ester [lycopsamine (1)] and an 09-heliotridine-(-)-viridiflorine ester [echinatine (2)]. This is the first report of the occurrence of PAsin Ageratum species. …
    Number of citations: 1 www.researchgate.net
    NM van Dam, T Hartmann - 1993 - repository.ubn.ru.nl
    … Although trachelanthamine (1) and viridiflorine (2) could not be separated in our TLC system, GC-mass spectral analysis revealed that in the roots the combined spot contained twice as …
    Number of citations: 6 repository.ubn.ru.nl
    D Kamalitdinov, S Iskandarov, SY Unusov - Chemistry of Natural …, 1967 - Springer
    … 5.14 g of the N-oxide of viridiflorine [2] and 0.2 g of trachelanthine [8], and from the reduced alkaloids (9.37 g) was obtained 4. 8 g of viridiflorine [4] and 2.24 g of trachelanthamine [8]. …
    Number of citations: 3 link.springer.com
    A El-Shazly, T Sarg, A Ateya, EA Aziz, L Witte… - … systematics and ecology, 1996 - Elsevier
    Heliosupine, heliosupine N-oxide, 3′-acetylheliosupine, and viridiflorine were isolated and identified on the base of MS, 1 H and 13 C NMR from Cynoglossum officinale. Altogether 14 …
    Number of citations: 41 www.sciencedirect.com

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